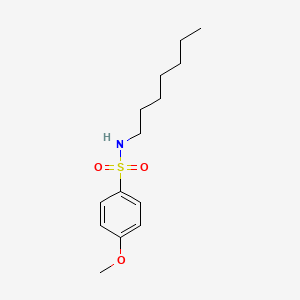

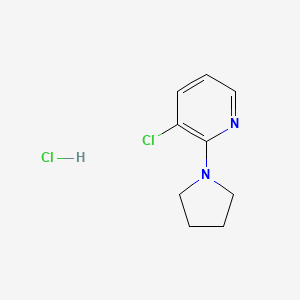

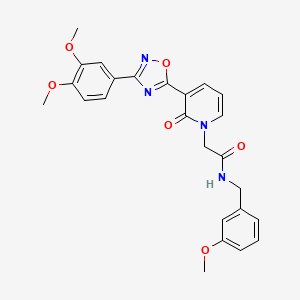

![molecular formula C11H13ClF3N3O2S B2959500 N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide CAS No. 339276-28-7](/img/structure/B2959500.png)

N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-allyl-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methylmethanesulfonohydrazide” is a chemical compound with the molecular formula C9H8ClF3N2 . It is used for research purposes .

Physical And Chemical Properties Analysis

The molecular weight of “N-allyl-N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methylmethanesulfonohydrazide” is 236.63 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide and related compounds exhibit interesting reactivity patterns that have been utilized in organic synthesis. For instance, the synthesis and bromination/dehydrobromination of N,N-diallyltrifluoromethanesulfonamide demonstrate the compound's utility in generating a variety of structurally diverse molecules through selective bromination and subsequent dehydrobromination reactions, showcasing its versatility in organic synthesis (Shainyan et al., 2016).

Catalytic Applications

The compound's derivatives have been explored for their catalytic applications, notably in the Pt-catalyzed hydrosilylation of allyl chloride, where ionic liquids containing related sulfonamide structures acted as effective additives for catalyst stabilization and recycling (Taccardi et al., 2011). This highlights the compound's potential in improving the efficiency and sustainability of catalytic processes.

NMR and Structural Analysis

N-allylated monomers have been used in studying the reactivity with sulfur dioxide to produce new polysulfones. The structure of these polysulfones was elucidated using NMR techniques, which confirmed the formation of cis-, trans-stereoisomeric pyrrolidine structures in the polymer chain (Gorbunova et al., 2009). This application is crucial for developing new materials with potential applications in various industries.

Aerobic Oxidation Catalysis

A study on the aerobic oxidation of methyl p-tolyl sulfide catalyzed by a related Ru(II)-aqua complex underlines the potential of this compound derivatives in facilitating environmentally friendly oxidation reactions (Huynh et al., 2003).

Ionic Liquid and Electrochemistry

Further research into the interactions between ionic liquids and lithium salts involving similar sulfonamide structures has provided insights into the development of high-performance electrolytes for energy storage technologies (Nicotera et al., 2005). This area represents a critical application of this compound in advancing materials for energy applications.

Propriétés

IUPAC Name |

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-N-prop-2-enylmethanesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClF3N3O2S/c1-4-5-18(21(3,19)20)17(2)10-9(12)6-8(7-16-10)11(13,14)15/h4,6-7H,1,5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQJICLWSKRQHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N(CC=C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

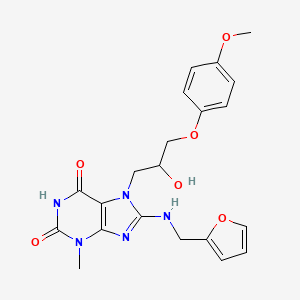

![2,3-Dihydro-1,4-benzodioxin-5-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2959417.png)

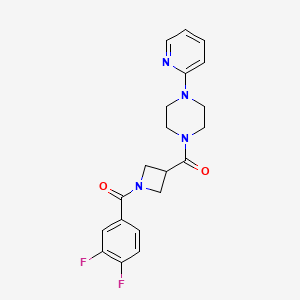

![4-(3,4-Dimethoxyphenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2959423.png)

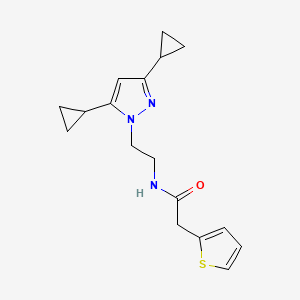

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2959425.png)

![4,11-dichloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B2959437.png)